

Application Notes and Protocols for 2-Hydroxy-5-methylacetophenone in Food Science

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Compound of Interest

Compound Name: **2-Hydroxy-5-methylacetophenone**

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Introduction

2-Hydroxy-5-methylacetophenone, also known as 4-acetyl-2-methylphenol, is a flavoring substance recognized for its distinct aromatic profile. It is listed as FEMA (Flavor and Extract Manufacturers Association) number 4594 and JECFA (Joint FAO/WHO Expert Committee on Food Additives) number 2045.^[1] The substance has undergone safety evaluations by JECFA, which concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".^{[1][2]} This document provides detailed application notes and experimental protocols for the utilization of **2-Hydroxy-5-methylacetophenone** as a flavoring agent in food science research and product development.

Flavor Profile: Sweet, floral, and heavy.^[3] It has been identified as a volatile component in coffee.^[3]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Hydroxy-5-methylacetophenone** is presented in Table 1. This data is essential for understanding its behavior in food matrices and during processing.

Property	Value	Reference
Chemical Formula	C ₉ H ₁₀ O ₂	[4]
Molecular Weight	150.17 g/mol	[1]
Appearance	Colorless to pale yellow solid	[1]
Melting Point	45-48 °C	[5]
Boiling Point	210 °C at 760 mmHg	[1]
Solubility	Practically insoluble in water, soluble in ethanol	[1]

Applications in Food Products

Based on its flavor profile, **2-Hydroxy-5-methylacetophenone** is suitable for a variety of food applications to impart or enhance floral and sweet notes. Potential applications include:

- Beverages: Coffee-based drinks, teas, and floral-flavored liqueurs.
- Bakery and Confectionery: Cakes, cookies, chocolates, and hard candies.
- Dairy Products: Yogurts, ice creams, and flavored milk.
- Savory Applications: In trace amounts to round out the flavor profile of certain sauces and marinades.

Experimental Protocols

The following protocols are provided as a guide for researchers to evaluate and utilize **2-Hydroxy-5-methylacetophenone** in food systems.

Sensory Evaluation

Objective: To determine the sensory characteristics and consumer acceptance of **2-Hydroxy-5-methylacetophenone** in a food product.

4.1.1. Triangle Test

This test is designed to determine if a sensory difference exists between two products, for example, a control product and a product containing **2-Hydroxy-5-methylacetophenone**.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

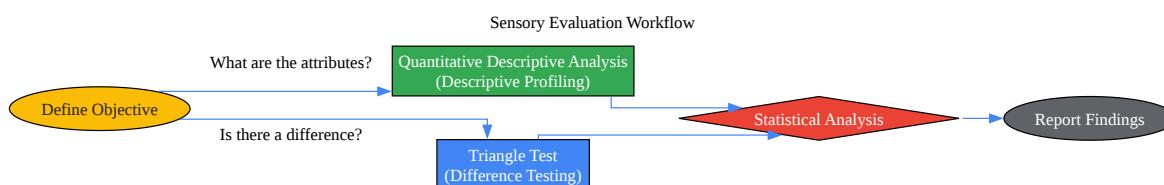
- Panelists: A minimum of 20-30 trained or consumer panelists.
- Sample Preparation:
 - Prepare a control batch of the desired food product (e.g., a simple sugar cookie or a sweetened beverage).
 - Prepare a test batch with the addition of **2-Hydroxy-5-methylacetophenone** at a predetermined concentration (e.g., 1-5 ppm to start, adjust based on preliminary trials).
 - For each panelist, present three coded samples: two will be the control (A) and one will be the test sample (B), or two will be the test sample (B) and one will be the control (A). The presentation order should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[\[7\]](#)[\[8\]](#)
- Procedure:
 - Instruct panelists to taste the samples from left to right.
 - Ask them to identify the "odd" or "different" sample.
 - Provide water and unsalted crackers for palate cleansing between samples.[\[9\]](#)
- Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists). Statistical analysis (e.g., using a Chi-squared test or consulting a statistical table for triangle tests) is performed to determine if a significant difference exists.[\[7\]](#)

4.1.2. Quantitative Descriptive Analysis (QDA)

QDA is used to identify and quantify the specific sensory attributes of a product containing **2-Hydroxy-5-methylacetophenone**.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Panelists: A panel of 8-12 highly trained individuals.

- Training:
 - Panelists are trained to identify and score the intensity of various aroma and flavor attributes relevant to the product (e.g., "floral," "sweet," "phenolic," "herbaceous").
 - Reference standards for each attribute should be provided. For the "floral" attribute, a dilute solution of **2-Hydroxy-5-methylacetophenone** can be used as a reference.
- Procedure:
 - Panelists evaluate the product and rate the intensity of each attribute on a line scale (e.g., from 0 = not perceptible to 10 = very strong).
 - Each panelist performs the evaluation in an individual booth to avoid interaction.
- Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between products. The results are often visualized using a "spider web" or "radar" plot.[12]



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Sensory Evaluation Workflow Diagram

Stability Testing

Objective: To assess the stability of **2-Hydroxy-5-methylacetophenone** in a food matrix under various storage conditions. As a phenolic compound, it may be susceptible to degradation

during processing and storage.[2][15][16][17]

4.2.1. Accelerated Shelf-Life Testing (ASLT)

ASLT is used to predict the long-term stability of the flavoring agent in a shorter time frame by exposing the product to elevated temperatures.[18][19][20][21][22][23]

- Sample Preparation:

- Prepare a batch of the food product (e.g., an acidic beverage) containing a known concentration of **2-Hydroxy-5-methylacetophenone**.
- Package the product in its intended commercial packaging.

- Storage Conditions:

- Store samples at a control temperature (e.g., 20°C).
- Store samples at one or more elevated temperatures (e.g., 30°C, 40°C, and 50°C).

- Procedure:

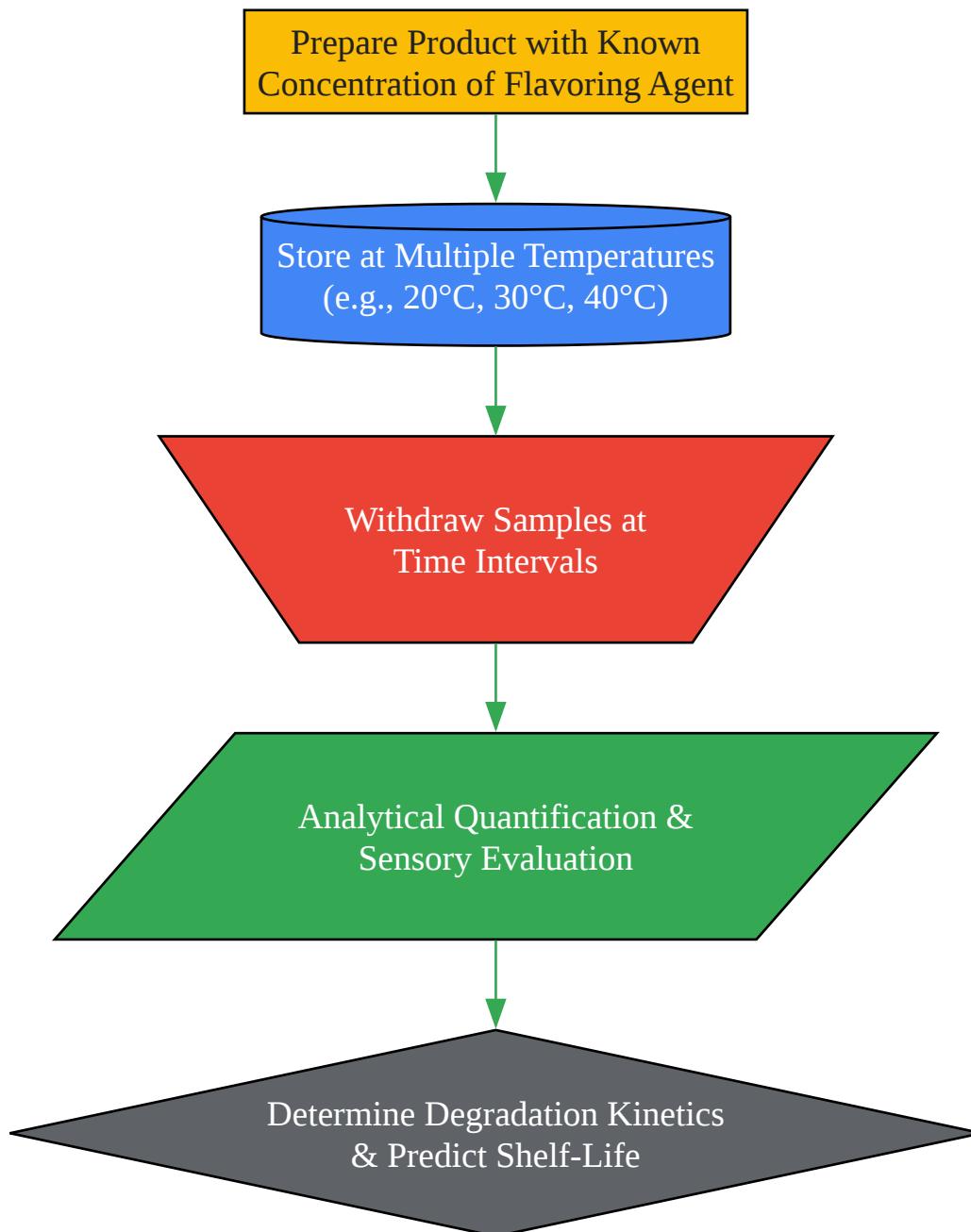
- At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.
- Analyze the concentration of **2-Hydroxy-5-methylacetophenone** in each sample using a suitable analytical method (see Section 4.3).
- Conduct sensory evaluation (e.g., triangle test) to determine if any flavor changes have occurred.

- Data Analysis:

- Plot the concentration of **2-Hydroxy-5-methylacetophenone** against time for each temperature.
- Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) at each temperature.

- Use the Arrhenius equation to model the temperature dependence of the degradation rate and predict the shelf-life at normal storage temperatures.

Stability Testing Workflow



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Stability Testing Workflow Diagram

Analytical Quantification

Objective: To accurately measure the concentration of **2-Hydroxy-5-methylacetophenone** in a food matrix.

4.3.1. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for analyzing volatile and semi-volatile compounds like **2-Hydroxy-5-methylacetophenone**, especially in complex matrices like coffee.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

- Instrumentation: Gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
- Sample Preparation:
 - Weigh a known amount of the homogenized food sample into a headspace vial.
 - For solid samples, a solvent or water may be added to facilitate the release of volatiles.
 - Add an internal standard if quantitative analysis is required.
 - Seal the vial.
- HS-GC-MS Parameters (Example):
 - Headspace:
 - Incubation Temperature: 80°C
 - Incubation Time: 20 minutes
 - GC:
 - Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
 - Carrier Gas: Helium.
 - Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, hold for 5 minutes.

- MS:
 - Ionization Mode: Electron Impact (EI).
 - Scan Range: m/z 40-300.
- Quantification: Create a calibration curve using standard solutions of **2-Hydroxy-5-methylacetophenone**. The concentration in the sample is determined by comparing its peak area (or the ratio of its peak area to that of an internal standard) to the calibration curve.

4.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying phenolic compounds and can be adapted for **2-Hydroxy-5-methylacetophenone**.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

- Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
- Sample Preparation:
 - Extract **2-Hydroxy-5-methylacetophenone** from the food matrix using a suitable solvent (e.g., methanol or acetonitrile). This may involve techniques like solid-phase extraction (SPE) for sample clean-up.
 - Filter the extract through a 0.45 µm syringe filter before injection.
- HPLC Parameters (Example):
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
 - Mobile Phase: A gradient of acetonitrile and water (with 0.1% acetic or formic acid) is typically used. For example, start with 10% acetonitrile and increase to 90% over 30 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: Monitor at the wavelength of maximum absorbance for **2-Hydroxy-5-methylacetophenone** (to be determined by running a UV-Vis spectrum of a standard).

- Quantification: Similar to GC-MS, quantification is performed using a calibration curve prepared from standards.

Safety and Handling

2-Hydroxy-5-methylacetophenone is classified as causing skin and eye irritation, and may cause respiratory irritation.^[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the pure compound. Work in a well-ventilated area or under a fume hood.

Conclusion

2-Hydroxy-5-methylacetophenone is a valuable flavoring agent for imparting sweet and floral notes in a variety of food products. The protocols outlined in this document provide a framework for its effective evaluation and application in food science research and development. Proper sensory evaluation, stability testing, and analytical quantification are crucial for ensuring its successful and safe use in commercial products.

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